molecular formula C12H14F2O3 B1397903 Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate CAS No. 1224103-93-8

Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate

Cat. No. B1397903
M. Wt: 244.23 g/mol
InChI Key: REZNQKBGCOTNER-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of (3,5-Difluoro-4-hydroxyphenyl)(oxo)acetic acid . This compound has a molecular formula of C8H4F2O4 and an average mass of 202.112 Da .


Molecular Structure Analysis

The molecular structure of the related compound (3,5-Difluoro-4-hydroxyphenyl)(oxo)acetic acid has been analyzed . It has 4 H-bond acceptors, 2 H-bond donors, and 2 freely rotating bonds .


Physical And Chemical Properties Analysis

The related compound (3,5-Difluoro-4-hydroxyphenyl)(oxo)acetic acid has a density of 1.7±0.1 g/cm3, a boiling point of 334.2±42.0 °C at 760 mmHg, and a flash point of 155.9±27.9 °C .

Scientific Research Applications

Radical Reactions and Adduct Formation

Research into the reactivity of fluorinated compounds such as Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate has shown that these molecules can form 1:1 adducts with cyclic ethers under free radical conditions. This behavior suggests applications in synthetic chemistry for the construction of complex molecules, with the fluorine atoms influencing the reactivity and stability of the intermediates (Bumgardner & Burgess, 2000).

Liquid Crystalline Polysiloxanes

The synthesis and characterization of fluorinated monomers, including those related to Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate, have paved the way for the development of side chain liquid crystalline polysiloxanes. These materials exhibit smectogenic properties, which are highly valuable in the creation of advanced materials for displays and other optical applications (Bracon et al., 2000).

Fluorinated Building Blocks

The compound has also been explored as a precursor for the synthesis of novel fluorinated building blocks, such as 3-fluorofuran-2(5H)-ones. These building blocks are crucial for developing new pharmaceuticals and agrochemicals due to their unique reactivity and the biological relevance of fluorinated motifs (Pomeisl et al., 2007).

Enantioselective Hydrogenation

The enantioselective hydrogenation of related ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate demonstrates the potential of fluorinated compounds in asymmetric synthesis. This process results in high enantiomeric excesses, highlighting the role of fluorine in controlling stereochemistry in synthetic organic chemistry (Meng, Zhu, & Zhang, 2008).

Peptidyl Fluorinated Intermediates

Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate-related compounds have been utilized in the synthesis of peptidyl fluorinated intermediates, serving as potential inhibitors for biological processes. The incorporation of fluorine into peptides can enhance their stability, bioavailability, and binding affinity, making this approach valuable in medicinal chemistry (Angelastro et al., 1992).

properties

IUPAC Name

ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-3-17-12(16)7(2)4-8-5-9(13)11(15)10(14)6-8/h5-7,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZNQKBGCOTNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate

Synthesis routes and methods I

Procedure details

To a solution (E)-ethyl 3-(4-(benzyloxy)-3,5-difluorophenyl)-2-methylacrylate (8) (1.4 g, 4.21 mmol) in ethanol (25 mL) was added Pd/C (140 mg, 10% Degussa type). A balloon of hydrogen gas was added and the reaction was evacuated and back-filled with hydrogen three times. The reaction was stirred under a hydrogen balloon overnight at room temperature, filtered through a pad of celite and concentrated in vacuo to give ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate (9).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of ethyl (2E)-3-[3-(benzyloxy)-2,4-difluorophenyl]-2-methylprop-2-enoate and ethyl (2E)-3-[4-(benzyloxy)-3,5-difluorophenyl]-2-methylprop-2-enoate (4 g, 12.04 mmol, 1.00 equiv) in EtOAc (50 ml) and palladium carbon (2.5 g). Into the resulting mixture was then introduced H2(g). The resulting solution was stirred overnight at 25° C. The solids were filtered out and the resulting mixture was concentrated under vacuum. The resulting residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:4) to yield ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate and ethyl 3-(3-(benzyloxy)-2,4-difluorophenyl)-2-methylpropanoate as colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate
Reactant of Route 2
Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate
Reactant of Route 3
Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate
Reactant of Route 5
Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate
Reactant of Route 6
Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate

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